N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that features a unique structure combining furan, thiazole, and cinnamamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and furan derivatives, such as:
2-aminothiazole derivatives: Known for their broad spectrum of biological activities.
Furan-based compounds: Often used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
What sets N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide apart is its combination of multiple bioactive moieties in a single molecule, which can result in synergistic effects and enhanced biological activity compared to simpler analogs .
Properties
IUPAC Name |
(E)-N-[4-[2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c26-18(9-8-14-5-2-1-3-6-14)24-20-22-15(12-29-20)11-19(27)25-21-23-16(13-30-21)17-7-4-10-28-17/h1-10,12-13H,11H2,(H,22,24,26)(H,23,25,27)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFYIBXMHKAGGH-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.